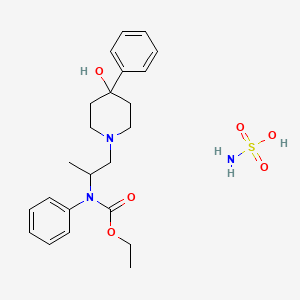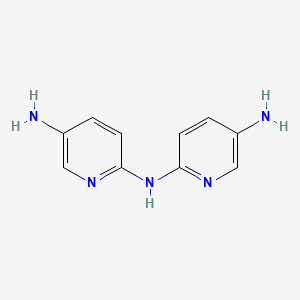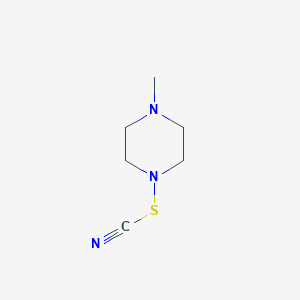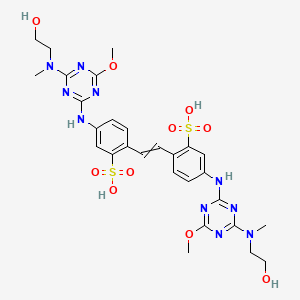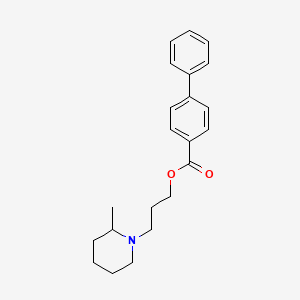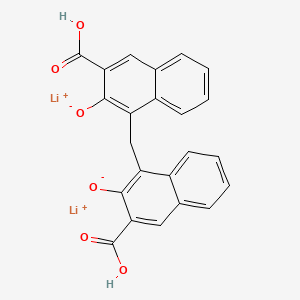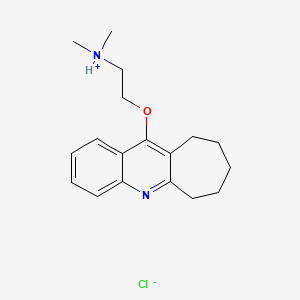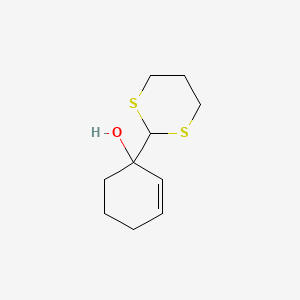
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16OS2. It is characterized by the presence of a cyclohexene ring substituted with a 1,3-dithiane group and a hydroxyl group.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol typically involves the reaction of 1,3-dithiane with cyclohexenone. The reaction conditions often include the use of a base such as lithium diisopropylamide (LDA) to deprotonate the 1,3-dithiane, followed by nucleophilic addition to the cyclohexenone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The 1,3-dithiane group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce a secondary alcohol .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the 1,3-dithiane group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol can be compared with other similar compounds, such as:
1-(2-Ethyl-(1,3)dithian-2-yl)-cyclohexanol: This compound has a similar structure but with an ethyl group substitution, which can affect its reactivity and applications.
1,3-Dithiane: A simpler compound that lacks the cyclohexene ring and hydroxyl group, making it less versatile in certain reactions.
Cyclohexenone: A precursor in the synthesis of this compound, it is a key intermediate in many organic reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
53178-46-4 |
|---|---|
Molekularformel |
C10H16OS2 |
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16OS2/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h2,5,9,11H,1,3-4,6-8H2 |
InChI-Schlüssel |
BXAYQNWOCOYACP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)(C2SCCCS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


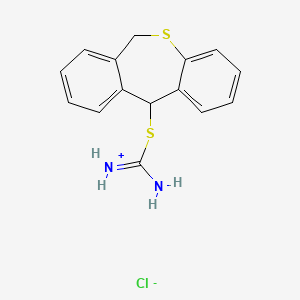


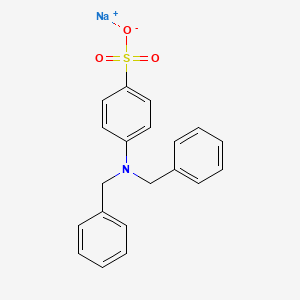
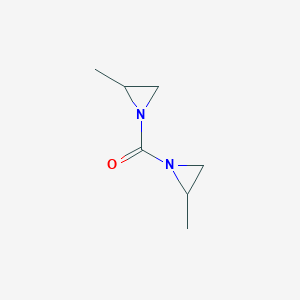
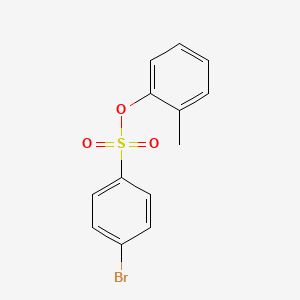
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
